N-Benzyl-2,5-dihydroxybenzamide
Description
N-Benzyl-2,5-dihydroxybenzamide is an organic compound characterized by the presence of a benzyl group attached to a benzamide structure with hydroxyl groups at the 2 and 5 positions
Properties
CAS No. |
224432-10-4 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-benzyl-2,5-dihydroxybenzamide |
InChI |
InChI=1S/C14H13NO3/c16-11-6-7-13(17)12(8-11)14(18)15-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2,(H,15,18) |
InChI Key |
IPHYEANULIQJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,5-dihydroxybenzamide typically involves the benzylation of 2,5-dihydroxybenzamide. One common method is the reaction of 2,5-dihydroxybenzamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Oxidation Reactions
N-Benzyl-2,5-dihydroxybenzamide undergoes oxidation of its hydroxyl (-OH) groups, yielding quinone derivatives. This reactivity is characteristic of phenolic compounds with adjacent hydroxyl groups.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) in acidic medium | Quinone derivatives | The dihydroxybenzene moiety oxidizes to a quinone structure, altering the compound’s redox properties. |
Reduction Reactions
The amide group (-CONH-) in the compound can be reduced to form amines. This reaction is typically catalyzed by strong reducing agents.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amine derivatives | The amide group is reduced to an amine, generating bioisosteric analogs with altered pharmacokinetic properties. |
Substitution Reactions
The hydroxyl groups (-OH) at positions 2 and 5 are reactive sites for nucleophilic substitution.
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloaddition reactions, forming heterocyclic structures.
Biological Activity Correlation
Reactions that modify the compound’s structure (e.g., oxidation, substitution) directly influence its biological profile. For example:
-
Antimicrobial activity : Propargylated derivatives show variable efficacy against pathogens, suggesting structure-dependent bioactivity .
-
Enzyme inhibition : Reductive amination intermediates (e.g., imines) may interact with targets like cholinesterases, though direct evidence for this compound remains unreported .
Physical Property Impact
Reactions alter the compound’s physical attributes:
Scientific Research Applications
N-Benzyl-2,5-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-2,5-dihydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target proteins, influencing their function and stability.
Comparison with Similar Compounds
2,5-Dihydroxybenzamide: Lacks the benzyl group, which may affect its solubility and reactivity.
N-Benzyl-2-hydroxybenzamide: Similar structure but with only one hydroxyl group, which may influence its chemical properties and biological activity.
N-Benzyl-3,4-dihydroxybenzamide: Different positioning of hydroxyl groups, which can lead to different reactivity and interactions with biological targets.
Uniqueness: N-Benzyl-2,5-dihydroxybenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological interactions. The presence of both hydroxyl groups and a benzyl group provides a versatile scaffold for further chemical modifications and applications.
Biological Activity
N-Benzyl-2,5-dihydroxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its antiproliferative, antibacterial, antifungal, and enzyme inhibitory activities.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical reactions involving benzylamine and appropriate hydroxy-substituted aromatic compounds. The synthesis typically involves the formation of amide bonds under controlled conditions to ensure high yields and purity of the final product.
Antiproliferative Activity
The antiproliferative effects of this compound have been studied against several cancer cell lines. The compound demonstrated significant activity with IC50 values indicating its potency in inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.0 |
| HEK 293 | 5.3 |
These results suggest that this compound is particularly effective against breast cancer cells (MCF-7) compared to other tested cell lines .
Antibacterial and Antifungal Activity
This compound has also shown promising antibacterial and antifungal properties. Its effectiveness is quantified by minimum inhibitory concentration (MIC) values against various strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 16 |
| Escherichia coli (Gram-negative) | 32 |
| Candida albicans (Fungal) | 25 |
These findings indicate that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its effect on tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase is significant for cosmetic applications related to skin depigmentation.
- Tyrosinase Inhibition : The compound exhibited competitive inhibition with an IC50 value indicating effective modulation of this enzyme's activity.
Case Studies
- Anticancer Activity : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was proposed to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Antimicrobial Efficacy : In a clinical setting, this compound was tested against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in vitro and in vivo models.
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-2,5-dihydroxybenzamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of benzamide derivatives typically involves acylation or coupling reactions. For example, N-benzyl-substituted benzamides can be synthesized via Friedel–Crafts acylation using anhydrides (e.g., trifluoroacetic anhydride) and benzylamine derivatives under controlled conditions . Reaction optimization may include adjusting solvent systems (e.g., pyridine in dichloromethane), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to minimize side products . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR can identify characteristic peaks for the benzyl group (δ ~4.5–5.0 ppm for CH) and hydroxyl protons (δ ~9–10 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for CHNO: 243.0895) .
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides definitive bond-length and angle data .
Q. What are the standard protocols for assessing the antimicrobial activity of this compound?
Antimicrobial assays typically follow CLSI guidelines:
- Minimum Inhibitory Concentration (MIC) : Serial dilutions of the compound are tested against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans, A. flavus). MIC values ≤62.5 µg/mL suggest moderate to strong activity .
- Zone of Inhibition : Disk diffusion assays quantify growth inhibition zones (≥10 mm indicates potential efficacy) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?
Discrepancies in bioactivity (e.g., varying MIC values) may arise from differences in:
- Strain Variability : Use standardized strains from repositories like ATCC.
- Assay Conditions : Control pH, temperature, and solvent (DMSO vs. aqueous solutions) to ensure compound stability .
- Synergistic Effects : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating interactions .
Q. What computational strategies are effective for predicting the molecular targets of this compound?
- Molecular Docking : Use AutoDock or Schrödinger to simulate binding to enzymes like AmpC β-lactamase or CYP51. Low docking energies (e.g., ≤−6 kcal/mol) suggest high affinity .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with bioactivity to guide structural modifications .
Q. How does the substitution pattern on the benzamide scaffold influence antioxidant activity?
- Hydroxyl Group Positioning : 2,5-Dihydroxy substitution enhances radical scavenging via resonance stabilization of phenoxyl radicals. Compare with 3,5-dihydroxy derivatives using DPPH or FRAP assays .
- Electron-Withdrawing Groups : Nitro or halogen substituents may reduce antioxidant capacity by destabilizing reactive intermediates .
Q. What experimental designs are recommended for evaluating the cytotoxicity of this compound in cancer cell lines?
- Dose-Response Curves : Test concentrations from 1–200 µg/mL using MTT or resazurin assays. Calculate IC values (e.g., 54.7% at 100 µg/mL in some analogs) .
- Selectivity Index : Compare cytotoxicity in cancerous vs. non-cancerous cells (e.g., HEK293) to assess therapeutic potential .
Methodological Considerations
Q. How should researchers address solubility challenges during in vitro assays with this compound?
Q. What analytical techniques are suitable for stability studies of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
